Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate

Medicinal Chemistry Bioisostere Physicochemical Properties

Flat aromatic dicarboxylates (e.g., terephthalates) or the diacid form lack the unique balance of solubility, reactivity, and 3D geometry this spirocyclic core provides. Dimethyl spiro[3.3]heptane-2,6-dicarboxylate (CAS 27259-79-6) is the optimized precursor for: - **PROTAC linkers:** Rigid, fully saturated (Fsp3=1.0) core vs. flexible alkyl chains. - **Enantiopure building blocks:** Route to (R)- and (S)-diacids >90% e.e. for homochiral MOFs. - **Non-interpenetrating MOFs:** Maximizes porosity where aromatic analogs collapse. - **Monoester synthesis:** Step-economical route for complex SAR studies.

Molecular Formula C11H16O4
Molecular Weight 212.24 g/mol
CAS No. 27259-79-6
Cat. No. B3035002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl Spiro[3.3]heptane-2,6-dicarboxylate
CAS27259-79-6
Molecular FormulaC11H16O4
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC2(C1)CC(C2)C(=O)OC
InChIInChI=1S/C11H16O4/c1-14-9(12)7-3-11(4-7)5-8(6-11)10(13)15-2/h7-8H,3-6H2,1-2H3
InChIKeyWDSRXUBJASECTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate Differentiation Guide


Dimethyl spiro[3.3]heptane-2,6-dicarboxylate is a C2-symmetric spirocyclic diester built on the fully saturated spiro[3.3]heptane scaffold (Fsp3 = 1.0), a recognized three-dimensional bioisostere of benzene [1]. It serves as a versatile precursor to the corresponding diacid (Fecht's acid), chiral building blocks, and PROTAC linkers, with its rigid, non-coplanar exit vectors providing distinct physicochemical and structural advantages over flat aromatic dicarboxylate counterparts [2].

1
Fully saturated spiro[3.3]heptane scaffold (Fsp3 1.0), a three-dimensional benzene bioisostere
2
Rigid, non-coplanar exit vectors enable distinct geometry vs. flat aromatic dicarboxylates
3
Dimethyl ester balances hydrolytic lability and organic solubility for downstream conversion

Why Generic Substitution Fails


Direct substitution of dimethyl spiro[3.3]heptane-2,6-dicarboxylate with the parent diacid (Fecht's acid), the diethyl ester, or aromatic dicarboxylate analogs (e.g., terephthalates) is not functionally equivalent. The dimethyl ester offers a unique balance of hydrolytic lability and organic solubility absent in the diacid, while its smaller methyl ester footprint provides distinct reactivity and steric profile compared to the bulkier diethyl ester [1]. Crucially, the saturated spiro[3.3]heptane core imparts a fraction of sp3-hybridized carbons (Fsp3) of 1.0, in contrast to Fsp3 = 0 for aromatic terephthalate linkers, leading to fundamentally different molecular geometry, reduced interpenetration in MOFs, and altered pharmacokinetic properties of derived conjugates [2].

Dimethyl ester
Diacid lacks organic solubility and direct derivatization flexibility
Dimethyl ester
Diethyl ester introduces bulkier groups, altering reactivity and steric profile
Dimethyl ester
Aromatic dicarboxylates (Fsp3 0) lead to flat geometry, higher MOF interpenetration

Quantitative Differentiation Evidence


Fsp3: Saturated vs. Aromatic Core

The spiro[3.3]heptane core of the target diester provides a fraction of sp3-hybridized carbons (Fsp3) of 1.0, compared to Fsp3 = 0 for the aromatic benzene or terephthalate scaffolds it is designed to replace. This fundamental difference directly impacts the three-dimensionality of the molecule, increasing the number of possible disubstituted isomers from 3 (for benzene) to 18 distinct chiral arrangements for the spiro[3.3]heptane core [1]. Higher Fsp3 values are correlated with improved clinical progression rates due to increased solubility and reduced toxicity [2].

Fsp3 & Isomer diversity
Class-level inference
Fsp3 = 1.0
18 chiral isomers
vs.Fsp3 = 0
3 isomers (benzene)
Saturated core enables exploration of 3D chemical space
Fsp3 correlated with improved solubility in literature
Medicinal Chemistry Bioisostere Physicochemical Properties

MOF Interpenetration Control

Metal-organic frameworks (MOFs) constructed with the spiro[3.3]heptane-2,6-dicarboxylate ligand (the hydrolyzed form of the target diester) exhibit a fourfold interpenetrated dia network, in contrast to the fivefold interpenetration and consequent non-porosity observed for the analogous framework built from aromatic terephthalic acid. This difference is directly attributed to the aliphatic, non-aromatic backbone of the spiro ligand, which eliminates π···π stacking interactions between interpenetrated networks, thereby preserving a greater degree of porosity [1].

MOF interpenetration
Cross-study comparable
4-fold interpenetration
(porous potential)
vs.5-fold interpenetration
(non-porous)
Non-aromatic core reduces π-stacking, preserving porosity
Zn-MOFs with trans-bpe co-ligand; X-ray study
Metal-Organic Frameworks Porosity Ligand Design

Enantiopure Building Blocks via Chiral Resolution

The dimethyl ester serves as a key intermediate for accessing highly enantiopure building blocks. While the parent diacid, spiro[3.3]heptane-2,6-dicarboxylic acid, was historically believed to be obtained with 100% enantiomeric excess (e.e.) via a brucine resolution, quantitative HPLC analysis later revealed its optical purity to be only 90% e.e. [1]. The corresponding diester derivatives, however, can be separated on chiral stationary phases with a demonstrated separation factor (α) of 1.14 for the dicinnamyl ester [1], leading to optically pure diacid after hydrolysis, as confirmed by its high specific optical rotation ([φ]D27 = +9.1° (c = 5.33, acetone) for the (+) enantiomer) [1].

Enantiopure resolution
Cross-study comparable
chiral HPLC α = 1.14ee > 99% after hydrolysis
Diester route overcomes 90% ee limitation of classical resolution
Cellulose phenyl carbamate; hexane/2-propanol
Chiral Synthesis Enantiomeric Resolution Drug Discovery

Selective Hydrolysis to Monoester

The symmetrical diester can be chemoselectively monohydrolyzed to the corresponding monoester (methyl hydrogen spiro[3.3]heptane-2,6-dicarboxylate) using one equivalent of alkali, a transformation explicitly described for the dimethyl ester [1]. This provides a valuable orthogonally protected building block with a free carboxylic acid and a protected ester function. In contrast, the parent diacid or diethyl ester would require less efficient stepwise protection/deprotection sequences to achieve the same differentiation.

Selective monohydrolysis
Class-level inference
1 equiv. alkali gives monoester directly
Enables orthogonal protection without extra steps
Qualitative synthetic advantage; data to verify
Synthetic Chemistry Building Block Orthogonal Protection

Optimal Application Scenarios


Saturated Rigid PROTAC Linker

Dimethyl spiro[3.3]heptane-2,6-dicarboxylate is a designated PROTAC linker, providing a fully saturated (Fsp3 = 1.0), rigid core for connecting a target protein ligand and an E3 ligase ligand . In contrast to commonly used flexible alkyl or flat aromatic linkers, the saturated spiro[3.3]heptane scaffold confers superior three-dimensionality and potential metabolic stability, addressing key limitations in linker design for targeted protein degradation chimera constructs.

Enantiopure Spirocyclic Diacid Precursor

The diester is the indispensable precursor for preparing optically pure (R)- and (S)-spiro[3.3]heptane-2,6-dicarboxylic acid, overcoming the 90% e.e. limitation of the traditional brucine method . This enantiopure diacid is crucial for synthesizing homochiral metal-organic frameworks (e.g., WIG-5) [1] and optically active polyamides [2] where racemic or low-enantiopurity mixtures would compromise material properties like birefringence or chiroptical effects.

Non-Aromatic MOF Ligand for Low Interpenetration

Researchers developing MOFs for gas separation or storage where framework interpenetration is deleterious should select this diester as a precursor to the aliphatic spiro[3.3]heptane-2,6-dicarboxylate ligand. Its use directly leads to fourfold interpenetration in a framework where the aromatic terephthalate counterpart collapses into a non-porous, fivefold interpenetrated structure . This makes it a strategic choice for maximizing porosity in systems prone to aromatic π-stacking.

Orthogonal Spiro Building Block for Drug Discovery

The dimethyl ester enables a direct, step-economical route to the monoester, a versatile intermediate for constructing more complex spiro[3.3]heptane-containing molecules . This capability is crucial for medicinal chemistry campaigns that employ the spiro[3.3]heptane core as a saturated benzene bioisostere [1] to improve the pharmacokinetic profile of lead compounds, as it allows for rapid generation of asymmetrically functionalized derivatives for SAR studies.

Application
Selection Property
Validation Focus
PROTAC linker studies
Fully saturated rigid spiro core geometry
Linker metabolic stability and 3D conformation review
Enantiopure diacid synthesis
Diester chiral resolution route
Optical purity confirmation after hydrolysis
Low-interpenetration MOF design
Non-aromatic aliphatic ligand core
Porosity and interpenetration fold reduction assessment
Spiro building block for SAR
Chemoselective monoester formation
Orthogonal functional group compatibility evaluation

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